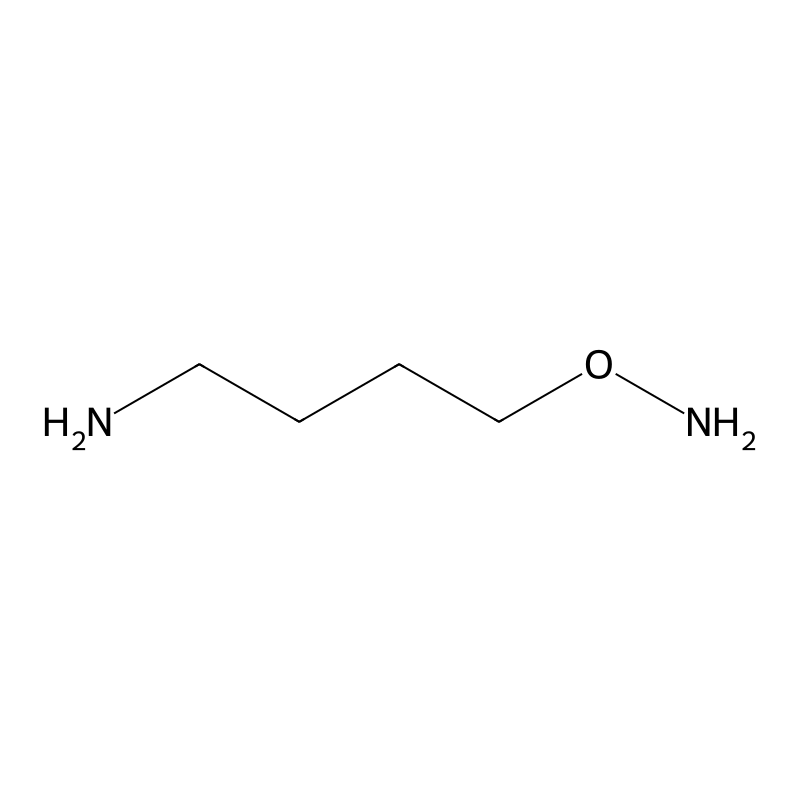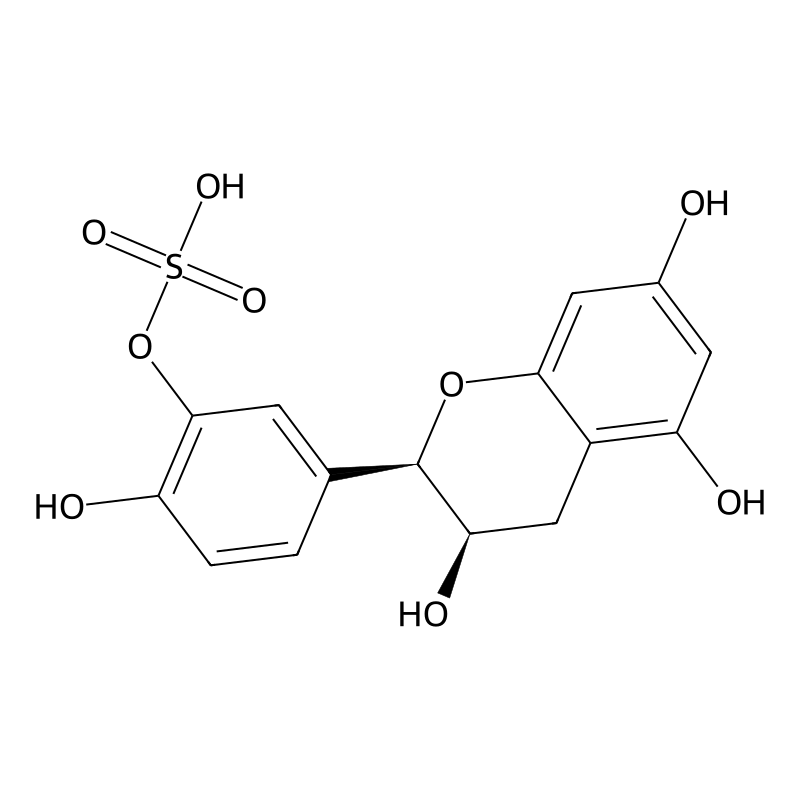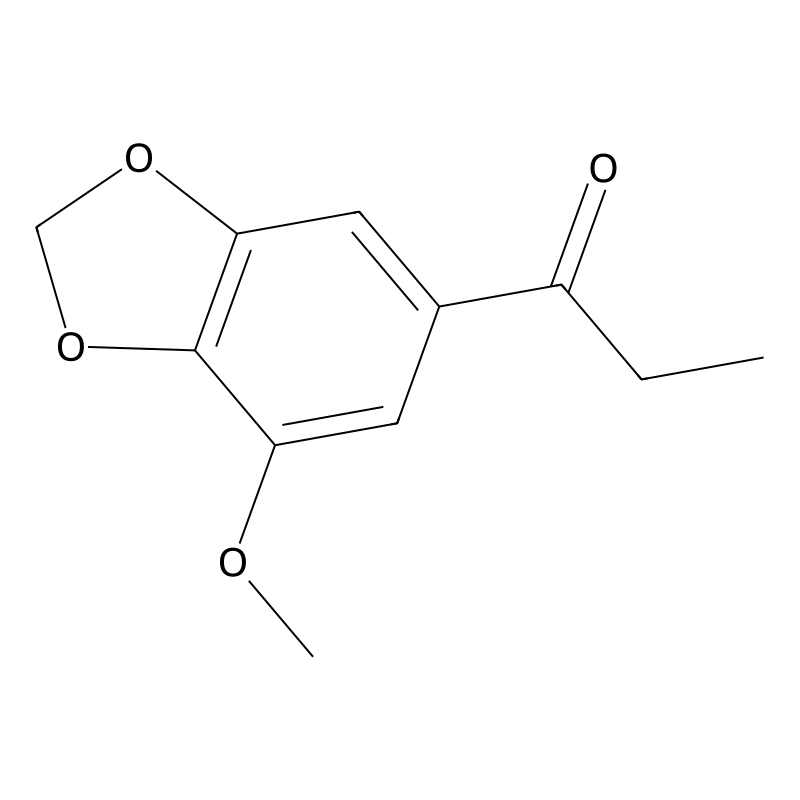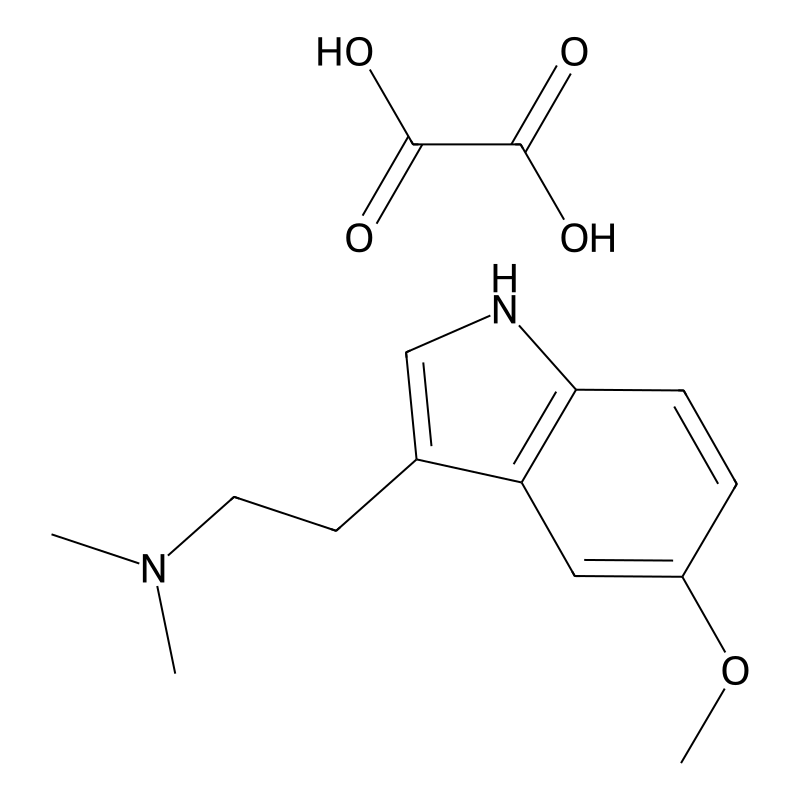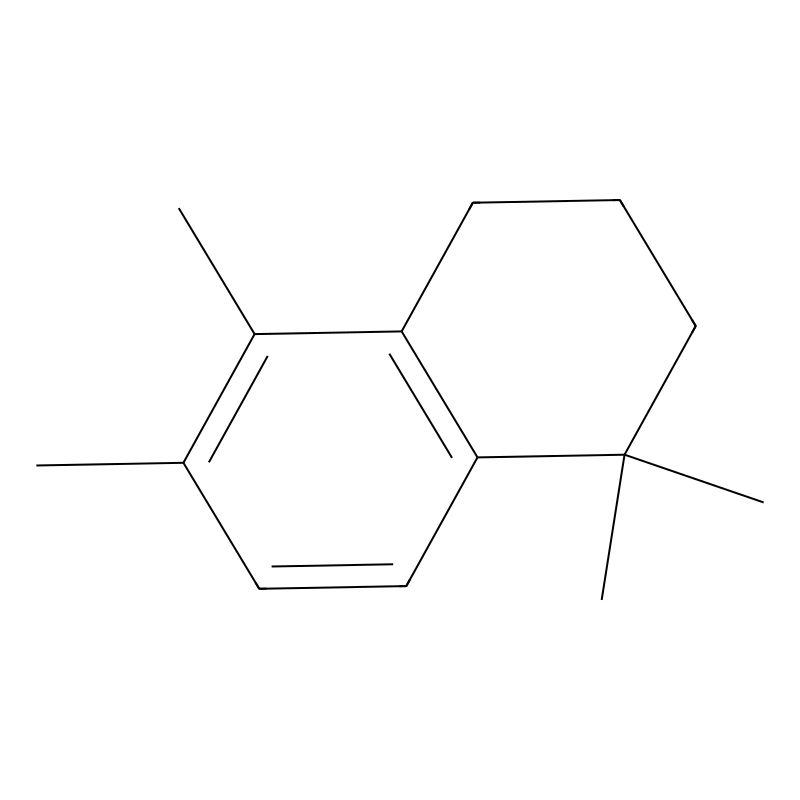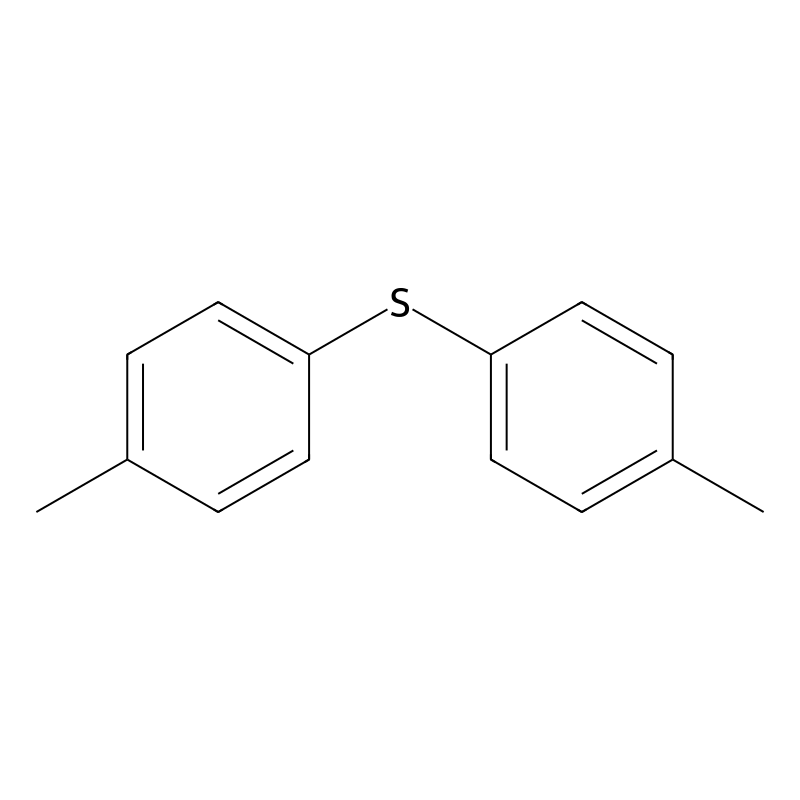Levocabastine
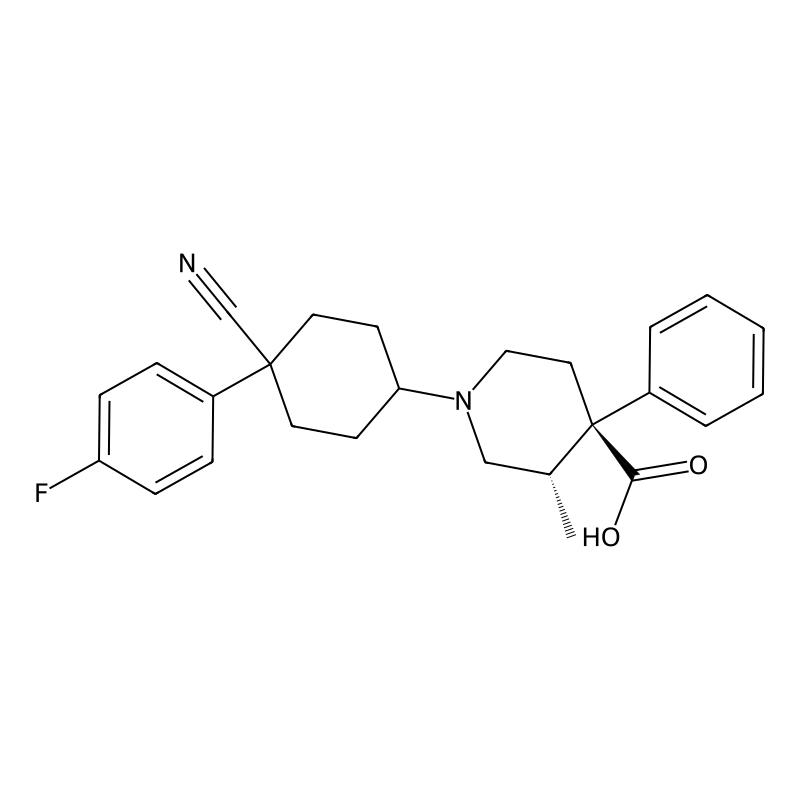
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3.47e-03 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Levocabastine and Allergic Conjunctivitis
Allergic conjunctivitis, often accompanying allergic rhinitis, causes itchy, red, and watery eyes. Levocabastine's antihistamine properties make it a potential treatment option. Studies have shown its effectiveness in alleviating symptoms of allergic conjunctivitis, either alone or in combination with other medications [].
Levocabastine and Mast Cell Stabilization
Mast cells are immune system cells that play a crucial role in allergic reactions. Levocabastine might possess mast cell stabilizing properties, potentially preventing the release of inflammatory mediators that contribute to allergic symptoms []. Further research is needed to confirm this mechanism and its therapeutic implications.
Levocabastine and Skin Conditions
Some research suggests Levocabastine might be beneficial in treating certain skin conditions like atopic dermatitis (eczema). Studies indicate its potential to reduce inflammation and improve skin barrier function, although more robust clinical trials are necessary to validate these findings [].
Levocabastine is a selective second-generation histamine H1 receptor antagonist primarily used in the treatment of allergic conditions such as allergic conjunctivitis and allergic rhinitis. Discovered in 1979 by Janssen Pharmaceutica, it is marketed under the brand name Livostin, among others. The chemical formula for levocabastine is , with a molar mass of approximately 420.528 g/mol . This compound is notable for its ability to inhibit the release of chemical mediators from mast cells and reduce symptoms associated with allergic reactions, such as inflammation and itching .
- Levocabastine is generally well-tolerated, but some people may experience mild side effects like burning or stinging in the eye [].
- Detailed information on toxicity and other hazards is typically not publicly available for prescription drugs. Safety profiles are reviewed by regulatory agencies before medications are approved for use [].
Levocabastine's mechanism of action involves competitive antagonism at the histamine H1 receptor sites on effector cells, preventing the binding of histamine and thus inhibiting its physiological effects. Unlike some antihistamines, levocabastine does not block the release of histamine itself but rather prevents its action . Additionally, it has been shown to interact with neurotensin receptors, acting as a partial agonist at neurotensin receptor type 2, which may contribute to its analgesic properties .
Levocabastine exhibits potent antihistaminic activity, effectively reducing symptoms of allergic conjunctivitis and rhinitis. It has been shown to block passive cutaneous anaphylaxis in animal studies without significant peripheral serotonin antagonism . Clinical trials indicate that levocabastine provides rapid relief from allergy symptoms and demonstrates efficacy comparable to other antihistamines like sodium cromoglycate, although it may be less effective than corticosteroids for certain symptoms .
The synthesis of levocabastine involves multiple steps starting from cyclohexylpiperidine derivatives. The key steps typically include:
- Formation of the piperidine ring: This involves cyclization reactions that create the core structure.
- Introduction of functional groups: Various substituents are added to achieve the desired pharmacological properties.
- Final modifications: These may include acylation or other reactions to finalize the structure.
Specific synthetic routes can vary based on desired purity and yield but generally follow established organic synthesis protocols for complex amines .
Levocabastine is primarily used for:
- Ocular administration: As eye drops for treating allergic conjunctivitis, alleviating symptoms like itching and redness.
- Nasal administration: As a nasal spray for managing allergic rhinitis, providing relief from sneezing and nasal congestion .
- Research tool: Due to its selective action on neurotensin receptors, levocabastine is also used in research settings to study neurotensin receptor subtypes .
Levocabastine has been studied for its interactions with various medications and biological systems. Notably:
- Antihistamines: It shows similar efficacy to other antihistamines but has a unique profile due to its neurotensin receptor activity.
- Corticosteroids: While effective for allergy symptoms, levocabastine may be less potent than topical corticosteroids like beclomethasone in relieving nasal blockage .
- Adverse effects: Common side effects include local irritation (burning or stinging in the eyes), headache, and potential systemic effects due to absorption from ocular or nasal routes .
Levocabastine shares similarities with several other antihistamines and compounds used for allergic conditions. Here are some notable comparisons:
| Compound | Class | Unique Features |
|---|---|---|
| Cetirizine | Second-generation antihistamine | Less sedation compared to first-generation agents |
| Azelastine | Antihistamine | Dual action as an antihistamine and mast cell stabilizer |
| Sodium Cromoglycate | Mast cell stabilizer | Prevents release of mediators; requires maintenance dosing |
| Beclomethasone | Corticosteroid | More effective for nasal blockage but with systemic side effects |
| Dexamethasone | Corticosteroid | Strong anti-inflammatory properties |
Levocabastine's unique mechanism involving both H1 receptor antagonism and neurotensin receptor interaction distinguishes it from these compounds, making it particularly valuable in specific clinical scenarios where rapid relief from allergic symptoms is required without extensive sedation .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
5
Appearance
Storage
UNII
H68BP06S81
Related CAS
Drug Indication
Pharmacology
Levocabastine is a synthetic piperidine derivative with antihistamine properties. Levocabastine is a second generation histamine-1 receptor antagonist. When applied locally into the eye as a topical solution, this agent reduces itching, rhinorrhea and symptoms of allergic rhinitis or conjunctivitis.
MeSH Pharmacological Classification
ATC Code
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AC - Antiallergic agents, excl. corticosteroids
R01AC02 - Levocabastine
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX02 - Levocabastine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Wikipedia
Biological Half Life
Dates
Pharmacokinetics, Safety, and Tolerability of Once-Daily Intranasal Fluticasone Furoate and Levocabastine Administered Alone or Simultaneously as fluticasone Furoate/Levocabastine Fixed-Dose Combination
Ann Allen, Robert D Murdoch, Philippe Bareille, Olivia Burns, Stephen Hughes, Ashutosh Gupta, Sam R MillerPMID: 27163502 DOI: 10.1002/cpdd.218
Abstract
The purpose of this study was to investigate potential systemic pharmacokinetic interactions between intranasal fluticasone furoate (FF) and levocabastine (LEVO) when delivered simultaneously via a metered atomizing spray pump.This was a randomized, open-label, crossover study. Healthy male and female subjects (n = 30) received once-daily repeat doses of FF/LEVO (100/200 μg) as a fixed-dose combination (FDC), FF (110 μg), or LEVO (200 μg) for 7 days. FF and LEVO plasma pharmacokinetics (0-24 hours) were measured on day 7, with safety assessments over the study duration.
Systemic exposure to LEVO was similar when administered as FF/LEVO FDC or LEVO alone. Following FF/LEVO FDC or FF alone, the majority (>99%) of FF concentrations were nonquantifiable, that is, below the lower limit of quantification of 10 pg/mL. All treatments were well tolerated, and adverse event incidence was similar across the treatment groups.
These results suggest that in healthy subjects, for LEVO, there is no pharmacokinetic interaction with FF when delivered as FF/LEVO FDC. As the majority of data were below the assay sensitivity for FF, any potential differences in the bioavailability of FF when delivered alone or as FF/LEVO FDC could not be established. There was no clinically relevant impact on safety/tolerability when FF/LEVO was coadministered.
Once-daily dosing of levocabastine has comparable efficacy to twice-daily dosing in the treatment of allergic rhinitis assessed in an allergen challenge chamber
Robert D Murdoch, Philippe Bareille, Diane Ignar, Stephen Mark, Sam R Miller, Ashutosh Gupta, Anne-Marie Salapatek, Piyush PatelPMID: 26249767 DOI: 10.5414/CP202389
Abstract
To test the hypothesis that intranasal levocabastine (LEVO) may provide benefits as a oncedaily treatment in allergic rhinitis (AR), this non-inferiority study compared the effect at steady state of once- and twice-daily dosing with LEVO on allergen-induced nasal symptoms in AR patients.This was a randomized, double-blind, three-way cross over study evaluating the effects of repeat doses of LEVO 200 µg once-daily, LEVO 200 µg twice-daily (total dose 400 µg) and placebo, all via intranasal spray, in 78 AR patients. The primary endpoint was weighted mean total nasal symptom score (TNSS) during a 4-hour allergen exposure in the Environmental Exposure Chamber measured at trough pharmacokinetic levels either 12 (LEVO twice-daily) or 24 (LEVO once-daily) hours post-dose.
After 7 days dosing, the difference in weighted mean TNSS (0-4 hours) following LEVO once-daily versus twice-daily was 0.23 units (95% CI -0.36, 0.82), demonstrating noninferiority between the two LEVO dosing regimens by meeting the pre-specified criterion of an upper limit of 95% CI<1.0. Both dosing regimens of LEVO resulted in a statistically significant reduction in mean TNSS compared with placebo (adjusted mean difference from placebo: LEVO once-daily: -1.12 (95% CI -1.71, -0.53); LEVO twice-daily: -1.35 (-1.94, -0.76)), meeting the pre-specified criterion for superiority (upper limit of 95% CI<0). All treatments were well-tolerated.
The results of this study support the hypothesis that at steady state LEVO 200 µg taken once-daily provides similar benefit to LEVO 200 µg dosed twice-daily.
The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties
Alicia Gutnisky, María Graciela López Ordieres, Georgina Rodríguez de Lores ArnaizPMID: 26738992 DOI: 10.1007/s11064-015-1823-7
Abstract
Neurotensin behaves as a neuromodulator or as a neurotransmitter interacting with NTS1 and NTS2 receptors. Neurotensin in vitro inhibits synaptosomal membrane Na(+), K(+)-ATPase activity. This effect is prevented by administration of SR 48692 (antagonist for NTS1 receptor). The administration of levocabastine (antagonist for NTS2 receptor) does not prevent Na(+), K(+)-ATPase inhibition by neurotensin when the enzyme is assayed with ATP as substrate. Herein levocabastine effect on Na(+), K(+)-ATPase K(+) site was explored. For this purpose, levocabastine was administered to rats and K(+)-p-nitrophenylphosphatase (K(+)-p-NPPase) activity in synaptosomal membranes and [(3)H]-ouabain binding to cerebral cortex membranes were assayed in the absence (basal) and in the presence of neurotensin. Male Wistar rats were administered with levocabastine (50 μg/kg, i.p., 30 min) or the vehicle (saline solution). Synaptosomal membranes were obtained from cerebral cortex by differential and gradient centrifugation. The activity of K(+)-p-NPPase was determined in media laking or containing ATP plus NaCl. In such phosphorylating condition enzyme behaviour resembles that observed when ATP hydrolyses is recorded. In the absence of ATP plus NaCl, K(+)-p-NPPase activity was similar for levocabastine or vehicle injected (roughly 11 μmole hydrolyzed substrate per mg protein per hour). Such value remained unaltered by the presence of 3.5 × 10(-6) M neurotensin. In the phosphorylating medium, neurotensin decreased (32 %) the enzyme activity in membranes obtained from rats injected with the vehicle but failed to alter those obtained from rats injected with levocabastine. Levocabastine administration enhanced (50 %) basal [(3)H]-ouabain binding to cerebral cortex membranes but failed to modify neurotensin inhibitory effect on this ligand binding. It is concluded that NTS2 receptor blockade modifies the properties of neuronal Na(+), K(+)-ATPase and that neurotensin effect on Na(+), K(+)-ATPase involves NTS1 receptor and -at least partially- NTS2 receptor.Molecular characterization of Thy1 expressing fear-inhibiting neurons within the basolateral amygdala
Kenneth M McCullough, Dennis Choi, Jidong Guo, Kelsey Zimmerman, Jordan Walton, Donald G Rainnie, Kerry J ResslerPMID: 27767183 DOI: 10.1038/ncomms13149
Abstract
Molecular characterization of neuron populations, particularly those controlling threat responses, is essential for understanding the cellular basis of behaviour and identifying pharmacological agents acting selectively on fear-controlling circuitry. Here we demonstrate a comprehensive workflow for identification of pharmacologically tractable markers of behaviourally characterized cell populations. Thy1-eNpHR-, Thy1-Cre- and Thy1-eYFP-labelled neurons of the BLA consistently act as fear inhibiting or 'Fear-Off' neurons during behaviour. We use cell-type-specific optogenetics and chemogenetics (DREADDs) to modulate activity in this population during behaviour to block or enhance fear extinction. Dissociated Thy1-eYFP neurons are isolated using FACS. RNA sequencing identifies genes strongly upregulated in RNA of this population, including Ntsr2, Dkk3, Rspo2 and Wnt7a. Pharmacological manipulation of neurotensin receptor 2 confirms behavioural effects observed in optogenetic and chemogenetic experiments. These experiments identify and validate Ntsr2-expressing neurons within the BLA, as a putative 'Fear-Off' population.The improved efficacy of a fixed-dose combination of fluticasone furoate and levocabastine relative to the individual components in the treatment of allergic rhinitis
R D Murdoch, P Bareille, D Ignar, S R Miller, A Gupta, R Boardley, P Zieglmayer, R Zieglmayer, P Lemel, F HorakPMID: 25900517 DOI: 10.1111/cea.12556
Abstract
Allergic rhinitis (AR) is a common chronic disease, which has significant detrimental effect on well-being and quality of life as well as substantial socio-economic impact. Combination pharmacotherapy is utilized by 40-50% of patients to treat their symptoms.To compare the effects of intranasal fluticasone furoate (FF)/levocabastine (LEVO) fixed-dose combination (FDC) with each component alone on allergen-induced nasal and ocular symptoms.
A randomized, double-blind, placebo-controlled, three-way, incomplete block, cross-over, proof-of-concept study in 71 patients with AR, evaluated FF 100 μg, LEVO 200 μg and FDC (FF 100/LEVO 200 μg), once daily via intranasal spray for 8 days. On days 1 and 8, total nasal symptom score (TNSS) and total ocular symptom score (TOSS) were assessed every 15 min during a 4-h allergen exposure in the Vienna Challenge Chamber. The primary endpoint was Day 8 weighted mean TNSS.
After 8 days, FDC resulted in both statistically and clinically significant reductions in mean TNSS compared with FF and LEVO alone [adjusted mean differences (95% CI): FDC vs. FF: -2.26 (-2.90, -1.62); FDC vs. LEVO: -2.57 (-3.21, -1.93)]. All active treatments were significantly superior to placebo [adjusted mean difference (95% CI) from placebo: FDC: -4.1 (-4.86, -3.34); FF: -1.84 (-2.66, -1.03); LEVO: -1.53 (-2.34, -0.72)]. Onset of action was rapid following FDC and LEVO treatment with an approximate two unit reduction in mean TNSS from pre-dose levels by 30 min and 1 h. Mean TOSS was also reduced following all active treatments relative to placebo (range 0.6-0.8 unit reduction). All treatments were equally well tolerated.
These results suggest that once daily FF/LEVO FDC could provide a clinical therapeutic advantage to existing standard monotherapies in the treatment of moderate-to-severe AR, and support progression to evaluation in larger phase III clinical studies.
Biophysical insight into the interaction of levocabastine with human serum albumin: spectroscopy and molecular docking approach
Fahad M Almutairi, Mohammad Rehan Ajmal, Mohammad Khursheed Siddiqi, Nabeela Majid, Adel Ibrahim Ahmad Al-Alawy, Ali Saber Abdelhameed, Rizwan Hasan KhanPMID: 32308140 DOI: 10.1080/07391102.2020.1750486
Abstract
Interaction of levocabastine with human serum albumin (HSA) is investigated by applying fluorescence spectroscopy, circular dichroism spectroscopy and molecular docking methods. Levocabastine is an important drug in treatment of allergy and currently a target drug for drug repurposing to treat other diseases like vernal keratoconjuctivitis. Fluorescence quenching data revealed that levocabastine bind weakly to protein with binding constant in the order of 10M
. Förster resonance energy transfer results indicated the binding distance of 2.28 nm for levocabastine. Synchronous fluorescence result suggest slight blue shift for tryptophan upon levocabastine binding, binding of levocabastine impelled rise in α-helical structure in protein, while there are minimal changes in tertiary structure in protein. Moreover, docking results indicate levocabastine binds to pocket near to the drug site-I in HSA via hydrogen bonding and hydrophobic interactions. Understanding the interaction of levocabastine with HSA is significant for the advancement of therapeutic and diagnostic strategies for optimal treatment results.Communicated by Ramaswamy H. Sarma.
In vitro effects of preserved and unpreserved anti-allergic drugs on human corneal epithelial cells
Ana Guzman-Aranguez, Patricia Calvo, Inés Ropero, Jesús PintorPMID: 25100331 DOI: 10.1089/jop.2014.0030
Abstract
Treatment with topical eye drops for long-standing ocular diseases like allergy can induce detrimental side effects. The purpose of this study was to investigate in vitro cytotoxicity of commercially preserved and unpreserved anti-allergic eye drops on the viability and barrier function of monolayer and stratified human corneal-limbal epithelial cells.Cells were treated with unpreserved ketotifen solution, benzalkonium chloride (BAC)-containing anti-allergic drugs (ketotifen, olopatadine, levocabastine) as well as BAC alone. 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay was used to determine cell viability. Effects of compounds on barrier function were analyzed measuring transepithelial electrical resistance (TEER) to determine paracellular permeability and rose bengal assays to evaluate transcellular barrier formation.
The BAC-preserved anti-allergic formulations and BAC alone significantly reduced cell viability, monolayer cultures being more sensitive to damage by these solutions. Unpreserved ketotifen induced the least diminution in cell viability. The extent of decrease of cell viability was clearly dependent of BAC presence, but it was also affected by the different types of drugs when the concentration of BAC was low and the short time of exposure. Treatment with BAC-containing anti-allergic drugs and BAC alone resulted in increased paracellular permeability and loss of transcellular barrier function as indicated by TEER measurement and rose bengal assays.
The presence of the preservative BAC in anti-allergic eye drop formulations contributes importantly to the cytotoxic effects induced by these compounds. Stratified cell cultures seem to be a more relevant model for toxicity evaluation induced on the ocular surface epithelia than monolayer cultures.
Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H₁ Receptor Antagonist
Sung Kwon Kang, Dong Hyuk Nam, Jaeseung Ahn, Jaemin Lee, Jaehoon Sim, Jeeyeon Lee, Young-Ger SuhPMID: 29140307 DOI: 10.3390/molecules22111971
Abstract
A practical and sustainable method for the synthesis of levocabastine hydrochloride (), a H₁ receptor antagonist for the treatment of allergic conjunctivitis, that can be applied to the industrial production of the compound has been developed. Substantial improvements over the previously reported procedure are achieved via efficient preparation of an optically active key intermediate (
) without chiral resolution and with a more effective detosylation, which complements the previous procedure. Notably, our process requires no chromatographic purification and provides levocabastine hydrochloride in greater than 99.5% purity in a 14.2% overall yield.
The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms
Silvia Lores-Arnaiz, Analía G Karadayian, Alicia Gutnisky, Georgina Rodríguez de Lores ArnaizPMID: 28975622 DOI: 10.1111/jnc.14232
Abstract
Neurotensin is known to inhibit neuronal Na, K
-ATPase, an effect that is rescued by nitric oxide (NO) synthase inhibition. However, whether the neurotensinergic and the nitrergic systems are independent pathways, or are mechanistically linked, remains unknown. Here, we addressed this issue and found that the administration of low affinity neurotensin receptor (NTS2) antagonist, levocabastine (50 μg/kg, i.p.) inhibited NO synthase (NOS) activity by 74 and 42% after 18 h in synaptosomal and mitochondrial fractions isolated from the Wistar rat cerebral cortex, respectively; these effects disappeared 36 h after levocabastine treatment. Intriguingly, whereas neuronal NOS protein abundance decreased (by 56%) in synaptosomes membranes, it was enhanced (by 86%) in mitochondria 18 h after levocabastine administration. Levocabastine enhanced the respiratory rate of synaptosomes in the presence of oligomycin, but it failed to alter the spare respiratory capacity; furthermore, the mitochondrial respiratory chain (MRC) complexes I-IV activities were severely diminished by levocabastine administration. The inhibition of NOS and MRC complexes activities were also observed after incubation of synaptosomes and mitochondria with levocabastine (1 μM) in vitro. These data indicate that the NTS2 antagonist levocabastine regulates NOS expression and activity at the synapse, suggesting an interrelationship between the neurotensinergic and the nitrergic systems. However, the bioenergetics effects of NTS2 activity inhibition are likely to be independent from the regulation of NO synthesis.



